molecular formula C14H20N4O4 B2606996 Tert-butyl 4-(4-nitropyridin-2-YL)piperazine-1-carboxylate CAS No. 1430196-98-7

Tert-butyl 4-(4-nitropyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B2606996
CAS No.: 1430196-98-7
M. Wt: 308.338
InChI Key: RMUBAFXETVOMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with nitropyridine compounds. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The piperazine ring provides conformational flexibility, allowing the compound to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-10-11(18(20)21)4-5-15-12/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUBAFXETVOMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.